molecular formula C12H12N2O2 B1353219 1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazole-7-carboxylic acid CAS No. 18390-13-1

1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazole-7-carboxylic acid

Cat. No. B1353219
CAS RN: 18390-13-1
M. Wt: 216.24 g/mol
InChI Key: MIKTXSBXZZWMOD-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazole is a chemical compound with the molecular formula C11H12N2 . It has a molecular weight of 172.2264 .


Molecular Structure Analysis

The molecular structure of 1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazole is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .


Chemical Reactions Analysis

While specific chemical reactions involving 1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazole-7-carboxylic acid were not found in the available resources, the synthesis of a series of different 1,2,3,4-tetrahydro- and pyrido[1,2-a]benzimidazoles has been reported .

Scientific Research Applications

Antibacterial Activity

  • Scientific Field : Pharmaceutical Chemistry .
  • Application Summary : This compound and its derivatives have been synthesized and assessed for their in vitro antibacterial activity against Gram-positive (Bacillus cereus) and Gram-negative (Escherichia coli AB1157, Pseudomonas aeruginosa PAO1) bacteria .
  • Methods of Application : The specific experimental procedures were not detailed in the source, but typically involve synthesizing the compounds and then testing their antibacterial activity using standard microbiological techniques .
  • Results : Pyrido[1,2-a]benzimidazoles were most effective against Bacillus cereus, while 1,2,3,4-tetrahydro derivatives produced the greatest level of growth inhibition of Gram-negative (Escherichia coli AB1157) bacteria . The antibacterial activity of 2,4-dimethyl-7,8-dinitropyrido[1,2-a]benzimidazole was comparable to or exceeded the efficacy of commercial tetracycline, kanamycin, levomycetin, and erythromycin formulations .

Antimicrobial Activity

  • Scientific Field : Pharmaceutical Chemistry .
  • Application Summary : This compound and its derivatives have been synthesized and assessed for their in vitro antimicrobial activity against various bacterial species .
  • Methods of Application : The specific experimental procedures were not detailed in the source, but typically involve synthesizing the compounds and then testing their antimicrobial activity using standard microbiological techniques .
  • Results : The antimicrobial activity of some of the condensed benzimidazole derivatives containing a nodal nitrogen atom detected here and the low toxicity of similar azaheterocycles led to the conclusion that there is potential for further searches for novel antibiotics among compounds of this class .

Antifungal Activity

  • Scientific Field : Pharmaceutical Chemistry .
  • Application Summary : This compound and its derivatives have been synthesized and assessed for their in vitro antifungal activity against various fungal species .
  • Methods of Application : The specific experimental procedures were not detailed in the source, but typically involve synthesizing the compounds and then testing their antifungal activity using standard microbiological techniques .
  • Results : The antifungal activity of some of the condensed benzimidazole derivatives containing a nodal nitrogen atom detected here and the low toxicity of similar azaheterocycles led to the conclusion that there is potential for further searches for novel antifungal agents among compounds of this class .

Future Directions

Based on the antibacterial activity of some of the condensed benzimidazole derivatives containing a nodal nitrogen atom and the low toxicity of similar azaheterocycles, there is potential for further searches for novel antibiotics among compounds of this class .

properties

IUPAC Name

1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c15-12(16)8-4-5-10-9(7-8)13-11-3-1-2-6-14(10)11/h4-5,7H,1-3,6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIKTXSBXZZWMOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=NC3=C2C=CC(=C3)C(=O)O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazole-7-carboxylic acid

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